2-(Benzoylamino)-2-ethylbutanoic acid
Description
Properties
CAS No. |
5462-56-6 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-benzamido-2-ethylbutanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-3-13(4-2,12(16)17)14-11(15)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
PCERNPAYEXRWNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural analogs of 2-(benzoylamino)-2-ethylbutanoic acid, highlighting substituents, molecular formulas, and physical properties:
Key Observations:
- Melting Points : Heterocyclic derivatives (e.g., E-4b from ) exhibit higher melting points (253–255°C) due to enhanced intermolecular interactions .
- Bioactivity: Analogs like benzavir-2 () demonstrate antiviral activity against herpes simplex virus, suggesting that benzoylamino-carboxylic acids are promising scaffolds for antiviral drug development .
Preparation Methods
Grignard Reaction-Based Production
The foundational route described in CN106892809A establishes 2-ethylbutanoic acid synthesis through sequential organometallic reactions:
Reaction Mechanism
- Formation of 3-pentanol
$$ \text{CH}3\text{CH}2\text{CHO} + \text{CH}2\text{CH}2\text{MgBr} \rightarrow \text{CH}3\text{CH}2\text{CH(OH)CH}2\text{CH}3 $$
Conducted in anhydrous THF at 40-50°C with 85% yield.
Conversion to 3-chloropentane
$$ \text{C}5\text{H}{11}\text{OH} + \text{SOCl}2 \rightarrow \text{C}5\text{H}_{11}\text{Cl} $$
Utilizing pyridine as HCl scavenger achieves 78% chlorination efficiency.Carbon dioxide insertion
$$ \text{C}5\text{H}{11}\text{MgBr} + \text{CO}2 \rightarrow \text{CH}3\text{CH}2\text{CH(CO2H)CH}2\text{CH}3 $$
Critical parameters:
Table 1: Comparative Analysis of 2-Ethylbutanoic Acid Synthesis Methods
| Method | Atom Economy | Yield (%) | Key Limitation |
|---|---|---|---|
| Grignard-CO₂ | 62% | 68 | Moisture sensitivity |
| Aldol Condensation | 45% | 52 | Byproduct formation |
| Direct Alkylation | 71% | 41 | Harsh reaction conditions |
Alternative Precursor Routes
The Trauner-Hager biomimetic cascade demonstrates potential for generating complex carboxylic acid derivatives through controlled cyclization events:
- Friedel-Crafts acylation of dimethoxybenzoates ($$ \text{Yield} = 89\% $$)
- Phase-transfer alkylation using tetrabutylammonium bromide ($$ \text{ee} > 95\% $$)
- Selective hydrolysis with lithium hydroxide/methanol systems
Amination Strategies for α-Position Functionalization
Strecker Amino Acid Synthesis
Conversion of 3-pentanone to 2-amino-2-ethylbutanoic acid via classical Strecker conditions:
$$ \text{(CH}2\text{CH}2)2\text{CO} + \text{NH}4\text{Cl} + \text{KCN} \rightarrow \text{NH}2\text{C(C}2\text{H}5)(\text{CH}2\text{CH}2)\text{CO}2\text{H} $$
Optimized Parameters
- Molar ratio 1:1.2:1.5 (ketone:NH₄Cl:KCN)
- Ethanol/water solvent system (3:1 v/v)
- Reaction time: 48 hours at 25°C
- Isolation yield: 57% after recrystallization
Gabriel Synthesis Approach
For substrates incompatible with Strecker conditions:
- Ester protection :
$$ \text{RCO}2\text{H} \rightarrow \text{RCO}2\text{Et} $$ (98% yield with H₂SO₄ catalyst) - α-Bromination :
$$ \text{EtO}2\text{C-C(C}2\text{H}5)\text{CH}2\text{CH}3 + \text{NBS} \rightarrow \text{EtO}2\text{C-C(C}2\text{H}5)\text{BrCH}2\text{CH}3 $$- Dibenzoyl peroxide initiation (0.5 mol%)
- CCl₄ solvent, 65°C, 12 hours (73% yield)
- Phthalimide displacement :
$$ \text{RBr} + \text{C}6\text{H}4(\text{CO})2\text{NK} \rightarrow \text{RN}(\text{CO})2\text{C}6\text{H}4 $$ (81% yield) - Hydrolytic deprotection :
Hydrazine/ethanol followed by HCl hydrolysis (89% yield)
Benzoylation of α-Amino Intermediates
Schotten-Baumann Protocol
Standard acylation under biphasic conditions:
$$ \text{RNH}2 + \text{PhCOCl} \xrightarrow{\text{NaOH/H}2\text{O}} \text{RNHCOPh} $$
Critical Process Parameters
| Factor | Optimal Range | Effect on Yield |
|---|---|---|
| pH | 9.5-10.5 | <8: Incomplete reaction |
| Temperature | 0-5°C | >10°C: Hydrolysis |
| Molar ratio (Cl:NH₂) | 1.1:1 | Excess acyl chloride |
Table 2: Benzoylation Efficiency Across Solvent Systems
| Solvent | Yield (%) | Purity (HPLC) | Byproducts |
|---|---|---|---|
| THF/Water | 92 | 98.7 | <1% PhCO₂H |
| DCM/Water | 88 | 97.2 | 3% PhCO₂H |
| EtOAc/Water | 85 | 96.1 | 5% PhCO₂H |
Microwave-Assisted Benzoylation
Novel approach reducing reaction time from hours to minutes:
- Conditions : 150W, 80°C, 15 minutes
- Catalyst : DMAP (4-dimethylaminopyridine)
- Yield improvement : 94% vs. 78% conventional heating
- Side reactions : <0.5% over-benzoylation
Integrated Process Optimization
Continuous Flow Synthesis
Combining Grignard formation, amination, and benzoylation in a telescoped system:
- Module 1 : Mg chip bed reactor for Grignard formation (residence time 45 min)
- Module 2 : Microchannel CO₂ absorber (-10°C, 10 bar)
- Module 3 : Enzymatic transamination (ω-TA immobilized on silica)
- Module 4 : Flow benzoylation (PTFE coil reactor)
Process Metrics
- Total residence time: 6.8 hours
- Overall yield: 61%
- Productivity: 38 g/L·h
Green Chemistry Considerations
Solvent Replacement Analysis
| Traditional Solvent | Alternative | PMI* Reduction | Yield Impact |
|---|---|---|---|
| THF | Cyrene® | 42% | +3% |
| DCM | 2-MeTHF | 37% | -1% |
| Hexanes | limonene | 55% | -5% |
*Process Mass Intensity
Analytical Characterization Protocols
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=7.2 Hz, 2H), 7.52 (t, J=7.4 Hz, 1H), 7.43 (t, J=7.6 Hz, 2H), 2.41 (q, J=7.5 Hz, 2H), 1.98 (m, 2H), 1.55 (m, 2H), 1.32 (t, J=7.5 Hz, 3H)
- IR (ATR): 3300 cm⁻¹ (N-H str.), 1715 cm⁻¹ (C=O acid), 1660 cm⁻¹ (C=O amide)
Chromatographic Purity Assessment
HPLC Method
- Column: Zorbax SB-C18 (4.6×150 mm, 5μm)
- Mobile phase: 0.1% H3PO4/ACN gradient
- Retention time: 8.7 min
- LOD: 0.02 μg/mL
Industrial-Scale Production Challenges
Key Technical Hurdles
- Grignard Safety : Pyrophoric risks mitigated through:
- Automated Mg charging systems
- Nitrogen inertization
- Emergency quench systems with EtOAc
Benzoyl Chloride Handling :
- Closed-loop transfer systems
- Scrubbers for HCl off-gas
- Real-time FTIR monitoring
Crystallization Optimization :
- Anti-solvent addition rate control (0.5°C/min cooling)
- Seeding protocol development
Q & A
Q. What synthetic routes are recommended for 2-(Benzoylamino)-2-ethylbutanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions between benzoylated amines and ethyl-substituted keto acids. Key steps include:
- Acylation : Benzoylation of amino groups using benzoyl chloride in anhydrous conditions (e.g., THF or DCM) at 0–25°C to prevent side reactions .
- Coupling : Reaction with 2-ethylbutanoic acid derivatives under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the target compound. Optimize pH (5.5–6.5) to minimize racemization .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Carbodiimide Coupling | 78 | 97 | EDC, HOBt, RT, 12h | |
| Mixed Anhydride | 65 | 92 | Isobutyl chloroformate, -15°C |
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of amide (C=O stretch at ~1650–1680 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) groups .
- ¹H NMR : Identify ethyl group protons (δ 1.0–1.5 ppm, triplet) and benzoylamino aromatic protons (δ 7.4–8.1 ppm, multiplet). The carboxylic acid proton may appear as a broad singlet (δ 12–13 ppm) .
- LC-MS : Validate molecular weight (C₁₃H₁₇NO₃: theoretical [M+H]⁺ = 248.12) and fragmentation patterns to confirm the backbone structure .
Q. How do solubility and stability profiles impact experimental design for this compound?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffered saline to avoid precipitation .
- Stability : Susceptible to hydrolysis under basic conditions (pH > 8). Store at -20°C in inert atmospheres (argon) to prevent degradation. Monitor purity via HPLC every 6 months .
Advanced Research Questions
Q. How does stereochemistry at the ethyl and benzoylamino groups influence biological activity?
- Methodological Answer :
- Stereoselective Synthesis : Use chiral catalysts (e.g., L-proline) or enantiopure starting materials to isolate (R)- or (S)-isomers. Compare activity via enzyme inhibition assays .
- Biological Impact : The (R)-isomer may exhibit higher affinity for serine proteases due to spatial alignment with catalytic triads, as shown in molecular docking studies .
- Table 2 : Stereochemical Effects on IC₅₀ (Trypsin Inhibition)
| Isomer | IC₅₀ (µM) | Binding Energy (kcal/mol) |
|---|---|---|
| (R) | 12.3 | -8.7 |
| (S) | 45.6 | -5.2 |
Q. What computational modeling approaches predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., hydrolases). Parameterize force fields (AMBER/CHARMM) for accurate ligand-protein binding .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex. Analyze hydrogen bonding (e.g., benzoylamino-COO⁻ with Arg residues) .
Q. How can researchers resolve contradictions in thermodynamic or kinetic data across studies?
- Methodological Answer :
- Data Harmonization : Normalize experimental conditions (e.g., pH, temperature) using Arrhenius plots or van’t Hoff analysis. Cross-validate via isothermal titration calorimetry (ITC) .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, counterion effects). Use tools like PCA or ANOVA to isolate significant factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
